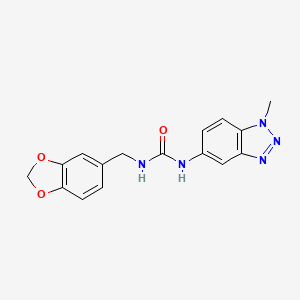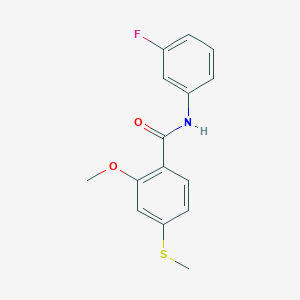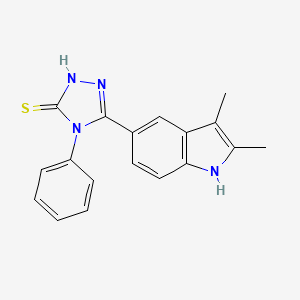![molecular formula C15H12BrN3O2 B5821957 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound with various scientific research applications. It is a heterocyclic compound with an oxadiazole ring and a pyridine ring. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also reduces the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively. It has also shown promising results as a potential anticancer, anti-inflammatory, antibacterial, and antifungal agent. However, there are also some limitations to using this compound in lab experiments. It may have off-target effects, and its toxicity and pharmacokinetics have not been fully characterized.
将来の方向性
There are several future directions for the study of 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential as an anticancer agent and to explore its effectiveness in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully characterize its toxicity and pharmacokinetics. Finally, there is a need to explore its potential as an antibacterial and antifungal agent to combat antibiotic-resistant bacteria and fungi.
In conclusion, 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as an anticancer, anti-inflammatory, antibacterial, and antifungal agent.
合成法
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be synthesized using different methods. One of the most common methods is the reaction of 2-bromo-4-methylphenol with methyl glyoxalate to form a methyl ester intermediate, which is then reacted with hydrazine hydrate to form the oxadiazole ring. The resulting compound is then reacted with pyridine to form 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
科学的研究の応用
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied as a potential antibacterial and antifungal agent.
特性
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-2-3-13(12(16)8-10)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWITIXNZSTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)

![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)



![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)
